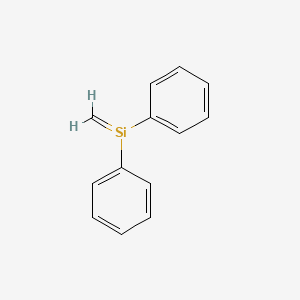
Methylidene(diphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidene(diphenyl)silane: is an organosilicon compound with the chemical formula C13H12Si It is characterized by a silicon atom bonded to a methylidene group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylidene(diphenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylchlorosilane with a suitable reagent to introduce the methylidene group. For instance, the reaction of diphenylchlorosilane with methyllithium in anhydrous conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methylidene(diphenyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by transition metals.
Oxidation: this compound can be oxidized to form silanols or siloxanes under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Hydrosilylation: The major products are organosilicon compounds with new carbon-silicon bonds.
Oxidation: Silanols or siloxanes are typically formed.
Substitution: The products depend on the nature of the substituent introduced.
Scientific Research Applications
Methylidene(diphenyl)silane has several scientific research applications:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: this compound serves as a catalyst or catalyst precursor in various chemical reactions.
Biomedical Research:
Mechanism of Action
The mechanism of action of methylidene(diphenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen and silicon-carbon bonds. These bonds can undergo addition, oxidation, and substitution reactions, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Diphenylsilane: Similar to methylidene(diphenyl)silane but lacks the methylidene group.
Triphenylsilane: Contains three phenyl groups instead of two.
Phenylsilane: Contains only one phenyl group.
Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic and industrial applications .
Properties
CAS No. |
18080-94-9 |
|---|---|
Molecular Formula |
C13H12Si |
Molecular Weight |
196.32 g/mol |
IUPAC Name |
methylidene(diphenyl)silane |
InChI |
InChI=1S/C13H12Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2 |
InChI Key |
JECJCSULRIUBBF-UHFFFAOYSA-N |
Canonical SMILES |
C=[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


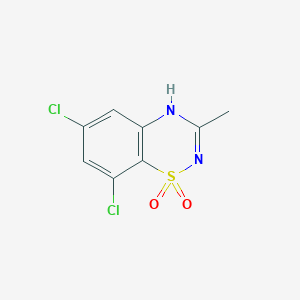

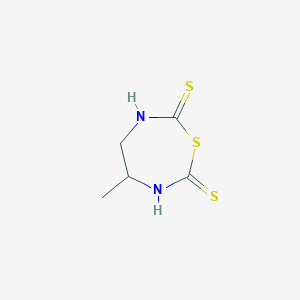
silane](/img/structure/B14700649.png)
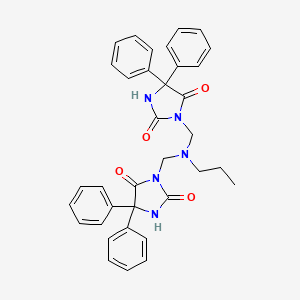
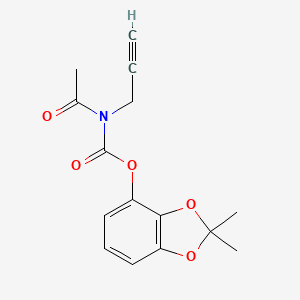

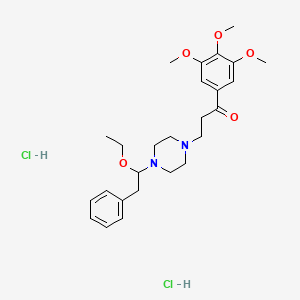
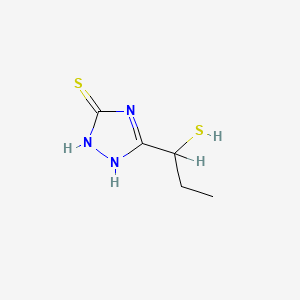
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)

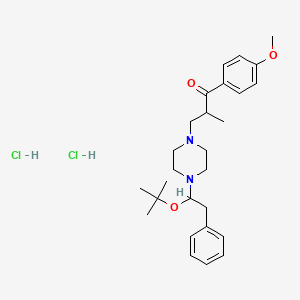
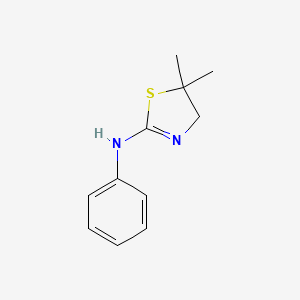
![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)
